molecular formula C10H14ClN B1330225 n-Butyl-4-chloroaniline CAS No. 5441-81-6

n-Butyl-4-chloroaniline

Cat. No.: B1330225
CAS No.: 5441-81-6
M. Wt: 183.68 g/mol
InChI Key: NPKKGGAJLKNQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-4-chloroaniline is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20917. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Radiation-Induced Degradation Studies Research by Sanchez, Wolfger, and Getoff (2002) explored the radiation-induced decomposition of 4-chloroaniline (4-ClA) in various aqueous solutions. This study is significant for understanding the degradation pathways and byproducts of chloroaniline compounds, which can include n-Butyl-4-chloroaniline, under radiation exposure (Sanchez, Wolfger, & Getoff, 2002).

  • Analytical Chemistry and Consumer Product Contamination Lizier and Zanoni (2012) utilized an ionic liquid medium to enhance the separation and quantification of aromatic amines, including 4-chloroaniline, present as contaminants in consumer products like hair dyes. This research underscores the role of this compound in analytical methodologies for detecting toxic substances in everyday products (Lizier & Zanoni, 2012).

  • Environmental Monitoring and Water Sample Analysis Peng et al. (2005) investigated the use of an ionic liquid for high-temperature headspace liquid-phase microextraction of chloroanilines in environmental water samples. This technique, applicable to this compound, highlights its importance in environmental monitoring and analysis (Peng et al., 2005).

  • Photochemical Studies and Reactivity The work by Guizzardi et al. (2001) delved into the photochemistry of 4-chloroaniline and its derivatives. Understanding the photochemical behavior of such compounds is essential for evaluating their stability and reactivity under different environmental conditions, which can be extrapolated to this compound (Guizzardi et al., 2001).

  • Biodegradation and Environmental Remediation Vangnai and Petchkroh (2007) enriched and isolated bacteria from soil capable of degrading 4-chloroaniline. This study is significant for understanding the biodegradation pathways of chloroaniline compounds and potentially applying these findings to the environmental remediation of this compound (Vangnai & Petchkroh, 2007).

  • Electrochemical Studies for Synthesis and Analysis Research by Mohamadighader et al. (2020) on the electrochemical oxidation of 4-chloroaniline in water/acetonitrile mixtures presents a new method for synthesizing derivatives. This method could be applicable to this compound for synthesizing novel compounds or for analytical purposes (Mohamadighader et al., 2020).

Safety and Hazards

N-Butyl-4-chloroaniline is classified as Aquatic Chronic 4 and should be stored at 2-8°C . It is recommended to ensure adequate ventilation, avoid ingestion and inhalation, and use personal protective equipment when handling this compound .

Future Directions

N-Butyl-4-chloroaniline and similar compounds continue to be of interest in the field of organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates . Future research may focus on improving the accessibility and understanding the properties of these compounds.

Relevant Papers The search results provided several papers related to this compound and similar compounds . These papers cover a range of topics including the synthesis, properties, and applications of these compounds. Further analysis of these papers would provide more detailed information.

Biochemical Analysis

Biochemical Properties

n-Butyl-4-chloroaniline plays a pivotal role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction between this compound and these enzymes often leads to the formation of reactive intermediates that can further participate in biochemical pathways . Additionally, this compound can bind to specific protein receptors, influencing their activity and thereby modulating cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, it can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism. These effects highlight the compound’s potential impact on cellular function and its utility in studying cellular responses to chemical stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of metabolites with distinct biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as enhanced detoxification enzyme activity. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range triggers significant biochemical and physiological changes, emphasizing the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation primarily through oxidative and conjugative reactions mediated by cytochrome P450 enzymes . These metabolic processes can lead to the formation of reactive intermediates and conjugates that are further processed and excreted. The compound’s influence on metabolic flux and metabolite levels underscores its role in modulating biochemical pathways and cellular metabolism.

Properties

IUPAC Name

N-butyl-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKKGGAJLKNQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281233
Record name n-butyl-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-81-6
Record name NSC20917
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-butyl-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Butyl-4-chloroaniline
Reactant of Route 2
Reactant of Route 2
n-Butyl-4-chloroaniline
Reactant of Route 3
Reactant of Route 3
n-Butyl-4-chloroaniline
Reactant of Route 4
Reactant of Route 4
n-Butyl-4-chloroaniline
Reactant of Route 5
Reactant of Route 5
n-Butyl-4-chloroaniline
Reactant of Route 6
Reactant of Route 6
n-Butyl-4-chloroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.